Mycestericin F
Description
Properties
Molecular Formula |
C21H41NO5 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |
InChI |
InChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27)/t19-,21-/m0/s1 |
InChI Key |
JVVUMRUWQBAVNC-FPOVZHCZSA-N |
Isomeric SMILES |
CCCCCCC(=O)CCCCCCCCCC[C@@H]([C@@](CO)(C(=O)O)N)O |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O |
Synonyms |
mycestericin F mycestericin G |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Stereochemical Assignment of Mycestericin F
Isolation and Fermentation Processes from Mycelial Sources (e.g., Mycelia sterilia ATCC 20349)
Mycestericin F, along with its structural relatives Mycestericins D, E, and G, is a metabolite produced by the fungus Mycelia sterilia ATCC 20349. nih.govcore.ac.uk The initial step in obtaining these compounds involves the cultivation of the fungus in a nutrient-rich culture broth through a process of fermentation. nih.govcore.ac.uk Following an adequate fermentation period, the mycestericins are extracted from the broth. nih.govcore.ac.uk this compound is specifically identified as dihydromycestericin D. nih.govcore.ac.uk The isolation of these related compounds, including Myriocin (B1677593) (also known as thermozymocidin), from the same fungal culture highlights the biosynthetic capabilities of Mycelia sterilia. researchgate.netresearchgate.netnih.gov
Definitive Absolute and Relative Stereochemical Elucidation of this compound
Determining the precise three-dimensional arrangement of atoms, known as stereochemistry, is a critical aspect of characterizing a complex molecule like this compound.
A key technique employed in establishing the absolute configuration of the stereocenters in this compound was the modified Mosher's method. nih.govcore.ac.uk This chemical derivatization technique, followed by NMR analysis, allows for the determination of the absolute stereochemistry of chiral alcohols. clockss.org The application of this method was crucial in assigning the specific spatial orientation of the substituent groups in this compound. nih.govcore.ac.uk
To further confirm the absolute configuration of this compound, chiroptical spectroscopy, specifically Circular Dichroism (CD), was utilized. nih.govcore.ac.uk CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral signature that is dependent on its three-dimensional structure. mtoz-biolabs.commdpi.com By comparing the CD spectra of benzoate (B1203000) derivatives of this compound with those of synthetic analogues, researchers were able to corroborate the stereochemical assignments made by other methods. nih.govcore.ac.uk
The stereochemical assignment of this compound was also solidified through comparative analysis with synthetic analogues and other naturally occurring related compounds. nih.govcore.ac.uk The synthesis of stereochemically defined analogues provides unambiguous reference compounds against which the natural product can be compared. researchgate.netnih.gov By comparing spectroscopic data and chiroptical properties, the proposed structure and stereochemistry of this compound could be confidently confirmed. nih.govcore.ac.uk This comparative approach is a powerful tool in the structural elucidation of complex natural products. researchgate.netaalto.fi
Biosynthetic Pathways and Precursors of Mycestericin F
Proposed Biosynthetic Hypotheses for Mycestericin F Formation
The biosynthesis of this compound is hypothesized to begin with the assembly of a polyketide chain, which is subsequently linked to an amino acid-derived moiety. This hybrid assembly is a common strategy in fungi for producing structurally diverse metabolites. leibniz-hki.denih.govresearchgate.net The proposed pathway involves the coordinated action of a multi-modular Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS).
The core of this hypothesis rests on the structure of this compound, which features a long aliphatic carbon chain with specific oxygenation patterns and an α-amino acid head group. This architecture is characteristic of compounds assembled by PKS-NRPS hybrid machinery. The PKS is responsible for constructing the fatty acid-like backbone from simple acyl-CoA precursors, while the NRPS module incorporates an amino acid, likely L-serine, which forms the sphingosine-like polar head of the molecule.
The proposed biosynthetic scheme can be summarized in the following key steps:
Initiation: A starter unit, likely acetyl-CoA, is loaded onto the PKS.
Polyketide Elongation: The PKS iteratively adds extender units, primarily malonyl-CoA, to build the C18 carbon backbone. Specific modules within the PKS are responsible for the reduction of keto groups to hydroxyls and the introduction of double bonds at specific positions along the chain, leading to the characteristic unsaturated fatty acid-like tail.
Transfer to NRPS: The completed polyketide chain is transferred from the PKS to the NRPS module.
Amino Acid Incorporation: The NRPS module activates and incorporates an amino acid, proposed to be L-serine. The condensation of the polyketide chain with the amino acid forms the fundamental C-N bond of the this compound scaffold.
Tailoring and Release: The final steps likely involve a series of post-PKS/NRPS modifications, including hydroxylations and the formation of the terminal carboxylic acid. The thioesterase (TE) domain of the NRPS is responsible for releasing the final product from the enzymatic assembly line. rsc.org
This proposed pathway is strongly supported by the known biosynthesis of other fungal sphingosine-like inhibitors, which are assembled through similar PKS-NRPS logic. researchgate.net
Investigation of Biosynthetic Origin of Key Structural Moieties in this compound
The intricate structure of this compound can be dissected into two principal moieties, each with a distinct biosynthetic origin.
The Aliphatic Side Chain: The long, C18 unsaturated and oxygenated hydrocarbon tail is characteristic of a polyketide origin. This chain is assembled by a Type I iterative PKS. The starter unit is typically acetyl-CoA, and the chain is extended through the sequential addition of malonyl-CoA units. The degree of reduction and the presence of the double bond are controlled by specific catalytic domains within the PKS modules, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains.
The α-Amino Acid Head Group: The polar head of this compound, featuring a carboxylic acid, an amino group, and a hydroxymethyl group at the C2 position, is derived from an amino acid. Based on the structure, L-serine is the most probable precursor. This amino acid is selected, activated as an aminoacyl-adenylate, and tethered to a thiolation (T) or peptidyl carrier protein (PCP) domain within the NRPS module before being condensed with the polyketide chain.
The table below outlines the proposed precursors for the main structural components of this compound.
| Structural Moiety | Proposed Precursor(s) | Biosynthetic Machinery |
| C18 Aliphatic Chain | Acetyl-CoA (Starter), Malonyl-CoA (Extender) | Polyketide Synthase (PKS) |
| α-Amino Acid Core | L-Serine | Non-Ribosomal Peptide Synthetase (NRPS) |
| Methyl Groups (if present) | S-Adenosyl Methionine (SAM) | Methyltransferase (MT) |
This modular biosynthesis allows for structural diversity among the mycestericin family. Variations in the starter or extender units used by the PKS, or modifications by tailoring enzymes, could lead to the different analogs observed in nature, such as Mycestericin G. aalto.fi
Identification and Characterization of Putative Biosynthetic Enzymes Involved in this compound Production
While the specific enzymes for this compound biosynthesis have not been isolated and characterized from Mycelia sterilia, their functions can be predicted based on homologous gene clusters, such as the one responsible for myriocin (B1677593) production. researchgate.netresearchgate.net The key enzymes are expected to be encoded within a single biosynthetic gene cluster (BGC).
Putative Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme (Putative) | Catalytic Function |
| Polyketide Synthase (PKS) | Mycestericin PKS (Myc-PKS) | A multi-domain, iterative Type I PKS responsible for synthesizing the C18 fatty acid-like chain. It contains modules with Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domains, along with reductive domains (KR, DH, ER) for processing the growing polyketide chain. researchgate.net |
| Non-Ribosomal Peptide Synthetase (NRPS) | Mycestericin NRPS (Myc-NRPS) | A multi-domain enzyme that likely works in concert with the PKS. It contains an Adenylation (A) domain for selecting and activating L-serine, a Thiolation (T) domain for tethering the activated amino acid, and a Condensation (C) domain to catalyze peptide bond formation with the polyketide chain. mdpi.com |
| Thioesterase (TE) | Myc-TE | Typically the terminal domain of the NRPS module. It catalyzes the hydrolytic release of the final this compound molecule from the enzyme complex, often forming the terminal carboxylic acid. rsc.org |
| Aldolase (B8822740) | Trans-aldolase/Keto-synthase | While not explicitly identified in a BGC, the stereospecific formation of the diol system in the sphingosine-like head could be facilitated by a specialized aldolase-type enzyme or be an intrinsic function of a PKS ketosynthase domain during the condensation step. |
| Aminase/Aminotransferase | Aminotransferase | An aminotransferase could be involved in the formation of the amino group, although in a PKS-NRPS pathway, the amino group is typically sourced directly from the precursor amino acid (L-serine). |
| Hydroxylase/Oxygenase | Cytochrome P450 Monooxygenase | These tailoring enzymes are responsible for post-PKS/NRPS modifications, such as the specific hydroxylation events along the aliphatic chain that are not introduced during the PKS assembly line process. |
The identification and functional characterization of the this compound biosynthetic gene cluster through genome mining and heterologous expression would provide definitive insights into these enzymatic steps and pave the way for bioengineering novel derivatives. leibniz-hki.de
Total and Asymmetric Synthesis of Mycestericin F
Seminal Approaches to the Total Synthesis of Mycestericin F
Early synthetic endeavors towards this compound laid the groundwork for more refined and efficient routes. These initial approaches were crucial in establishing key bond formations and addressing the stereochemical challenges inherent in the molecule's structure. While specific seminal total syntheses of this compound are often discussed in the context of its analogs like Mycestericin D and G, the strategies employed are highly relevant. clockss.orgcapes.gov.br A notable chemicoenzymatic approach successfully utilized an aldol (B89426) reaction catalyzed by L-threonine aldolase (B8822740) to construct the β-hydroxy-α-amino acid core, a key structural feature of the mycestericins. clockss.org This reaction, using 4-benzyloxybutanal and glycine (B1666218), produced a mixture of erythro and threo diastereomers, with the erythro product being carried forward to synthesize Mycestericin D and F. clockss.org The key to this synthesis was a stereoselective hydroxymethylation of an oxazoline (B21484) derivative, which was derived from the erythro aldol product. clockss.org
Asymmetric Synthetic Strategies for Enantiopure this compound
The demand for enantiomerically pure this compound for biological studies has driven the development of numerous asymmetric synthetic strategies. nih.govnih.govorganic-chemistry.orgfrontiersin.org These approaches aim to control the formation of the multiple stereocenters within the molecule with high precision.
Chemoenzymatic Syntheses Utilizing Biocatalytic Transformations (e.g., L-Threonine Aldolase)
Biocatalysis has emerged as a powerful tool in the asymmetric synthesis of this compound and its analogs. nih.govresearchgate.net L-threonine aldolases, in particular, have been effectively employed to catalyze the aldol condensation between an aldehyde and glycine, thereby creating the crucial β-hydroxy-α-amino acid moiety with control over the α-carbon's stereochemistry. clockss.orgnih.govbeilstein-institut.de
In one such synthesis, L-threonine aldolase from Candida humicola was used to react 4-benzyloxybutanal with glycine. clockss.org This enzymatic reaction provided access to the key β-hydroxy-α-amino acid intermediate. clockss.org The stereochemical outcome of the aldol reaction could be influenced by kinetic or thermodynamic control, allowing for the selective formation of the desired erythro isomer. clockss.orgbeilstein-institut.de This erythro product was then converted to an oxazoline derivative, which underwent a diastereoselective hydroxymethylation to install the final stereocenter of the polar head group, leading to the successful synthesis of Mycestericin D and F. clockss.org The application of L-threonine aldolase significantly simplifies the synthesis of this complex stereochemical array, highlighting the power of combining enzymatic and chemical transformations. ub.eduasm.org
Catalytic Asymmetric Amination Methodologies in this compound Construction
Catalytic asymmetric amination has proven to be a highly effective method for the concise and enantioselective synthesis of this compound. nih.govacs.org This strategy focuses on the direct introduction of the nitrogen functionality at the α-position of a carbonyl compound with high stereocontrol.
A notable example employs a ternary asymmetric catalyst system composed of La(NO₃)₃·6H₂O, an amide-based ligand, and D-valine tert-butyl ester. nih.gov This catalyst effectively promotes the asymmetric amination of a functionalized N-nonsubstituted α-alkoxycarbonyl amide using di-tert-butyl azodicarboxylate as the nitrogen source. nih.gov The reaction proceeds with high enantioselectivity, affording the desired amination product in up to 96% enantiomeric excess. nih.gov This key intermediate, containing the correctly configured polar head group of the sphingosine-like structure, was then elaborated to complete the total synthesis of both this compound and G. nih.govbikaken.or.jpmedkoo.com The efficiency of this catalytic asymmetric amination allows for a flexible and convergent approach to the mycestericin family of natural products. liverpool.ac.uk
Stereoselective Formation of β,β′-Dihydroxy α-Amino Acid Moieties
The β,β′-dihydroxy α-amino acid moiety is the defining structural feature of this compound and is crucial for its biological activity. bath.ac.uk Consequently, the stereoselective construction of this highly functionalized unit has been a primary focus of synthetic efforts.
Various strategies have been developed to address this challenge. One successful approach utilizes an Ireland-Claisen rearrangement to establish the key stereocenters. nih.govdoi.org This nih.govnih.gov-sigmatropic rearrangement has been shown to be highly stereoselective, providing excellent control over the relative and absolute stereochemistry of the resulting β,β′-dihydroxy α-amino acid precursor. nih.govacs.org Other methods involve the stereoselective alkylation of chiral enolates or the use of chiral auxiliaries to direct the formation of the desired stereoisomer. researchgate.net The development of these methods has been instrumental in enabling the synthesis of not only this compound but also other natural products containing this important structural motif. bath.ac.uk
Strategies for Remote Stereocontrol in this compound Synthesis (e.g., Ireland–Claisen-Sigmatropic Rearrangements)
Achieving stereocontrol at a position remote from an existing stereocenter is a significant challenge in organic synthesis. In the context of this compound, the Ireland-Claisen rearrangement has been ingeniously applied to achieve such remote stereocontrol. nih.govdoi.org
This powerful nih.govnih.gov-sigmatropic rearrangement allows for the transfer of chirality over several bonds with high fidelity. acs.orgcore.ac.ukgrafiati.com In the synthesis of the structurally related Mycestericin G, an Ireland-Claisen rearrangement of a strategically designed oxazolidine-derived enol ether was employed to construct the β,β′-dihydroxy α-amino acid core. nih.govacs.org The rearrangement proceeded with exceptional diastereoselectivity, demonstrating excellent remote stereocontrol and enabling the synthesis of both enantiomers of Mycestericin G. nih.govcore.ac.uk This strategy, which relies on the principle of self-regeneration of stereocenters, offers a general and highly selective route to this class of natural products and has been pivotal in revising the absolute configuration of Mycestericin G. nih.govcore.ac.uk
Dual-Metal-Catalyzed Diastereodivergent Coupling Reactions for this compound
A cutting-edge approach to the synthesis of this compound involves the use of dual-metal-catalyzed diastereodivergent coupling reactions. acs.orgmdpi.comnih.gov This sophisticated strategy allows for the selective formation of either the syn- or anti- diastereomer of a key β-amino alcohol intermediate from the same set of starting materials, simply by choosing the appropriate combination of metal catalysts and chiral ligands. acs.orgsciengine.com
In one such synthesis, the coupling of an alkoxyallene with an aldimine ester was achieved using a dual-metal catalytic system. acs.orgresearchgate.net By carefully selecting the two different metals and their corresponding chiral ligands, both the syn- and anti-β-amino alcohol motifs could be accessed with high enantioselectivity and diastereoselectivity. acs.org This powerful method provides access to all four possible stereoisomers of the β-amino alcohol core, demonstrating its remarkable versatility. acs.org The synthetic utility of this diastereodivergent approach was showcased through the concise synthesis of both this compound and G. acs.org
Construction of Key Stereogenic Centers in this compound (e.g., Quaternary Carbon Centers)
The synthesis of this compound presents a significant hurdle in the formation of its densely functionalized "polar head." This region contains a challenging α,α-disubstituted α-amino acid moiety, which features a quaternary stereocenter. researchgate.netnih.gov The creation of this specific structural element is a primary focus in the total synthesis of this compound and related natural products. aalto.fi
Several innovative strategies have been developed to address this challenge:
Catalytic Asymmetric α-Amination: A concise and effective method for constructing the quaternary stereocenter was reported by Shibasaki and coworkers. nih.govbikaken.or.jp Their approach involves the direct catalytic asymmetric α-amination of an N-nonsubstituted α-alkoxycarbonyl amide. nih.govkyoto-u.ac.jp This reaction utilizes a ternary catalytic system, which facilitates the creation of the highly functionalized stereocenter in a controlled manner, circumventing what would otherwise be a lengthy synthetic route. nih.govbikaken.or.jp
Enzymatic Aldol Reaction: An alternative chemoenzymatic strategy has been employed for the asymmetric synthesis of Mycestericins D and F. clockss.org This method uses L-threonine aldolase in an aldol reaction to create the desired β-hydroxy-α-amino acid structure. A key step in this pathway is the stereoselective hydroxymethylation of an oxazoline derivative, where the chirality at the β-carbon directs the formation of the S-configuration at the α-carbon, which is crucial for the Mycestericin structure. clockss.org
Remote C–H Functionalization: While applied to the total synthesis of the related compound myriocin (B1677593), the strategy developed by Ohno and Inuki for constructing a quaternary carbon stereocenter of an α-tertiary amine is of significant relevance. kyoto-u.ac.jp This method utilizes a site-selective C–H functionalization triggered by an alkoxy radical, which initiates a 1,5-hydrogen transfer (1,5-HAT) within a conformationally fixed spiro-compound. This approach allows for the efficient installation of three consecutive stereogenic centers. kyoto-u.ac.jp
Dual-Metal-Catalyzed Coupling: A diastereodivergent method for synthesizing β-amino alcohols, a key structural motif in this compound, has been developed. nih.gov This process involves the dual-metal-catalyzed coupling of alkoxyallenes with aldimine esters. By carefully selecting the combination of two different metals and associated chiral ligands, chemists can synthesize both syn- and anti-β-amino alcohol motifs with high levels of stereocontrol from the same set of starting materials. This method was successfully applied to the synthesis of this compound and its diastereomer, Mycestericin G. nih.gov
Synthesis of Enantiomers and Diastereomers of this compound (e.g., ent-Mycestericin F)
The synthesis of stereoisomers of this compound, including its enantiomer (ent-Mycestericin F) and various diastereomers, is critical for structure-activity relationship (SAR) studies and for confirming the absolute configuration of the natural product.
Synthesis of ent-Mycestericin F: A stereoselective total synthesis of the hydrochloride salts of this compound, its diastereomer Mycestericin G, and the unnatural enantiomer ent-Mycestericin F has been successfully achieved. researchgate.net This synthesis provides access to the unnatural enantiomer, allowing for a comparative analysis of its biological properties against the natural compound. researchgate.netresearchgate.net
Synthesis of Diastereomers: this compound is part of a diastereomeric pair with Mycestericin G. aalto.fi Several synthetic methodologies have been designed to be diastereodivergent, providing access to both compounds.
The aforementioned dual-metal-catalyzed coupling of alkoxyallenes and aldimine esters allows for the stereodivergent synthesis of all four possible stereoisomers of the core β-amino alcohol structure. This powerful method was explicitly used to concisely synthesize both this compound and G. nih.gov
The Ireland-Claisen clockss.orgclockss.org-sigmatropic rearrangement has been utilized as a key strategy for accessing β,β'-dihydroxy α-amino acids. This rearrangement demonstrates high stereoselectivity and excellent remote stereocontrol. It was successfully applied to the total synthesis of Mycestericin G and its enantiomer, ent-Mycestericin G, showcasing a powerful method for controlling diastereoselectivity. nih.gov
The ability to synthesize not only the natural product itself but also its enantiomer and diastereomers is a testament to the power and precision of modern asymmetric synthesis. These efforts are crucial for a deeper understanding of the molecule's biological function.
Chemical Modifications, Analogues, and Structure Activity Relationship Sar Studies of Mycestericin F
Rational Design and Synthesis of Mycestericin F Analogues
The rational design of this compound analogues is a strategic effort to create novel molecules with improved potency, selectivity, or modified biological functions. nih.govrsc.org This process often involves leveraging insights from the SAR of related natural products like Myriocin (B1677593) and other sphingoid bases. aalto.fipreprints.org Strategies such as diverted total synthesis, where late-stage intermediates in a total synthesis are rerouted to produce a variety of analogues, and function-oriented synthesis (FOS), which focuses on retaining only the essential components for biological activity, are employed. nih.govrsc.org
The design process for this compound analogues often focuses on three key regions of the molecule: the polar amino acid head group, the stereochemically rich central portion with multiple hydroxyl groups, and the long hydrophobic alkyl tail. aalto.finih.gov Synthetic efforts are aimed at creating libraries of compounds where each of these regions is systematically altered. For instance, a key approach has been the development of concise and flexible synthetic routes that allow for the late-stage introduction of diversity, particularly in the alkyl chain. nih.govresearchgate.net A cross-metathesis reaction, for example, was utilized to couple a key intermediate with a different side chain, enabling access to this compound. researchgate.net This highlights how synthetic planning can build in the flexibility needed to generate a range of designed analogues.
Synthetic Strategies for Derivatization of this compound Core Structure
The chemical derivatization of the this compound core structure relies on robust and stereoselective synthetic methodologies. A significant breakthrough in this area was the development of a catalytic asymmetric amination of N-nonsubstituted α-alkoxycarbonyl amides. nih.gov This method, employing a lanthanum-based catalyst, allows for the efficient and highly enantioselective installation of the α-amino group, establishing the correct stereochemistry found in the natural product's polar head. nih.govbikaken.or.jp Crucially, this strategy provides a rapid assembly of the highly functionalized core and offers broad flexibility for subsequent derivative synthesis. nih.gov
Other powerful synthetic strategies have also been applied. L-Threonine aldolase-catalyzed aldol (B89426) reactions between glycine (B1666218) and aldehydes have been used to construct the β-hydroxy-α-amino acid backbone, a key structural motif of this compound. clockss.org The stereochemical outcome of this enzymatic reaction can be controlled to favor the desired isomer. clockss.org Furthermore, the Ireland-Claisen nih.govnih.gov-sigmatropic rearrangement has been employed as a key step to achieve high levels of remote stereocontrol in the synthesis of the β,β′-dihydroxy α-amino acid core of related mycestericins. acs.org These diverse synthetic tools enable chemists to modify the core structure by, for example, altering the stereocenters, changing the substituents on the nitrogen atom, or modifying the carboxyl group, thereby generating a wide array of derivatives for biological evaluation. bikaken.or.jpresearchgate.net
Elucidation of Structure-Activity Relationships (SAR) within the this compound Class and Related Sphingoid Bases
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.com For the this compound class, SAR is elucidated by synthesizing and testing a series of analogues where specific parts of the molecule are systematically modified. aalto.fi These studies draw comparisons not only among the mycestericins but also with the broader family of sphingoid bases, which share a common amino alcohol backbone. nih.govresearchgate.net
Mycestericins F and G are the dihydrogenated counterparts of Mycestericins D and E, respectively, meaning they lack a carbon-carbon double bond in their alkyl chain. nih.govcapes.gov.br The primary structural difference between this compound and Mycestericin G lies in the stereochemistry of a hydroxyl group. nih.gov By comparing the biological activities of these closely related natural products, initial SAR insights can be gained. For example, all four compounds (D, E, F, and G) were found to suppress lymphocyte proliferation, indicating that both the saturated and unsaturated alkyl chains, as well as the different stereochemistries at a key hydroxyl position, are tolerated for this specific immunosuppressive activity. nih.gov
| Compound | Core Structural Feature 1 (Alkyl Chain) | Core Structural Feature 2 (C-3 Carbonyl/Hydroxyl) | Reported Biological Activity |
|---|---|---|---|
| Mycestericin D | Unsaturated (C=C present) | Ketone (=O) | Immunosuppressant nih.gov |
| Mycestericin E | Unsaturated (C=C present) | Hydroxyl (OH) | Immunosuppressant nih.govnih.gov |
| This compound | Saturated (fully hydrogenated) | Ketone (=O) | Immunosuppressant nih.govnih.gov |
| Mycestericin G | Saturated (fully hydrogenated) | Hydroxyl (OH) | Immunosuppressant nih.govacs.org |
The precise three-dimensional arrangement of atoms, or stereochemistry, is often critical for the biological activity of natural products. nih.gov This is particularly true for sphingoid-like molecules that interact with specific enzymes or receptors. The importance of stereochemistry in the this compound class has been investigated through the total synthesis of both the natural form and its unnatural mirror image (enantiomer), ent-mycestericin F. researchgate.net Comparing the biological activities of these two stereoisomers provides a direct measure of how critical the natural configuration is for its function. The absolute configuration of the natural mycestericins was determined using methods such as the modified Mosher's method and by comparing spectroscopic data with synthetic analogues. nih.gov Synthetic strategies that allow for stereodivergence—the ability to selectively produce any possible stereoisomer of a molecule—are invaluable for these types of studies. bikaken.or.jp Such investigations have confirmed that the specific arrangement of the amino and hydroxyl groups is a key determinant of the potent immunosuppressive activity observed in this family of compounds. acs.org
The long alkyl chain of this compound is a defining feature of sphingoid bases, and its length and degree of saturation significantly influence biological activity. nih.gov While a direct SAR study varying the chain length of this compound itself is not extensively detailed in the provided sources, principles can be drawn from related compounds. researchgate.netrsc.org For many sphingoid-like molecules, the lipid tail is crucial for interactions with cell membranes or the hydrophobic pockets of target proteins. rsc.org Studies on other classes of bioactive lipids show that antimicrobial and cytotoxic activities are often strongly related to the alkyl chain length, with toxicity sometimes increasing with chain length. researchgate.net
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govnih.gov Based on SAR studies of this compound and related sphingoid bases, several key pharmacophoric elements can be identified. aalto.finih.gov
The critical components of the this compound pharmacophore are:
The α-Amino Acid Head Group: The primary amine and the carboxylic acid functionalities, with their specific (2S) stereochemistry, are crucial. nih.govnih.gov This polar head is likely responsible for key hydrogen bonding and ionic interactions with the biological target.
The Hydroxyl Groups: The hydroxyl groups at specific positions along the carbon backbone are vital. Their stereochemistry and placement are critical for defining the molecule's interaction with target proteins, similar to how hydroxyl groups in other complex natural products are essential for binding. mdpi.com
The Hydrophobic Alkyl Chain: This long lipid tail is essential, likely serving to anchor the molecule in the lipid bilayer of cell membranes or to fit into a hydrophobic binding pocket of a target enzyme, such as serine palmitoyltransferase, which is a known target for related molecules. researchgate.net
The C-3 Carbonyl: The ketone at the C-3 position is a distinguishing feature of this compound. While its reduction to a hydroxyl group (as in Mycestericin G) is tolerated for immunosuppressive activity, this functional group still represents a key interaction point that differentiates it from other members of the family. nih.govnih.gov
These elements collectively define the molecular framework responsible for the bioactivity of this compound. researchgate.net
Biological Activities and Mechanistic Insights of Mycestericin F
Immunomodulatory and Immunosuppressive Activities of Mycestericin F
This compound, along with its structural relatives, the mycestericins, exhibits noteworthy immunomodulatory and immunosuppressive activities. aalto.firesearchgate.net These compounds, isolated from the fungus Mycelia sterilia, are structurally similar to myriocin (B1677593) and share a common ability to suppress immune responses. aalto.finih.govresearchgate.net
Inhibition of Lymphocyte Proliferation (in vitro mouse allogeneic mixed lymphocyte reaction)
A key indicator of the immunosuppressive potential of this compound is its ability to inhibit lymphocyte proliferation. This has been demonstrated in the in vitro mouse allogeneic mixed lymphocyte reaction (MLR). nih.govmedchemexpress.com The MLR is a standard assay used to assess the cellular immune response, where lymphocytes from two genetically different individuals are co-cultured. revvity.co.jpwikipedia.org The resulting proliferation of T-cells is a measure of the immune response. wikipedia.orgscienceopen.com Mycestericins, including this compound, have been shown to suppress this lymphocyte proliferation with a potency similar to that of myriocin. nih.govresearchgate.net This inhibitory effect on lymphocyte proliferation underscores the compound's potential as an immunosuppressant. nih.govmedchemexpress.com
Comparative Immunosuppressive Potency with Established Agents (e.g., Myriocin, Cyclosporin (B1163) A)
The immunosuppressive activity of the mycestericin family of compounds, to which this compound belongs, has been compared to well-established immunosuppressive agents like Myriocin and Cyclosporin A. Myriocin itself is a potent immunosuppressant, demonstrating 10 to 100 times the activity of Cyclosporin A. bath.ac.ukkyoto-u.ac.jp The mycestericins, including F, exhibit a remarkable immunosuppressive activity in vitro that is comparable to myriocin. aalto.finih.gov In fact, some derivatives of myriocin have been shown to be more effective than Cyclosporin A in prolonging rat skin allograft survival. acs.org This high potency places this compound and its analogs in a promising position for further investigation as potential immunosuppressive therapies. acs.org
Cellular and Molecular Mechanisms of Action of this compound
The immunosuppressive effects of this compound are rooted in its specific interactions with cellular and molecular pathways, particularly those involved in sphingolipid metabolism. aalto.fichemsrc.com
Investigation of this compound's Interaction with Sphingolipid Metabolic Pathways (e.g., Serine Palmitoyltransferase)
The primary molecular target of myriocin, a close structural relative of this compound, is serine palmitoyltransferase (SPT). aalto.fikyoto-u.ac.jpresearchgate.net SPT is the key enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. preprints.orgbenthamopen.com By inhibiting SPT, myriocin effectively blocks the production of 3-ketosphinganine, a precursor to ceramides (B1148491) and other complex sphingolipids. researchgate.net This inhibition disrupts the synthesis of sphingolipids, which are crucial components of cell membranes and are involved in various signaling pathways. aalto.fiwikipedia.org Given the structural similarity and comparable immunosuppressive activity, it is strongly suggested that this compound also exerts its effects through the inhibition of SPT, thereby interfering with sphingolipid metabolism. aalto.finih.gov
Identification and Validation of Specific Molecular Targets of this compound
While the inhibition of serine palmitoyltransferase is the most well-established mechanism for the myriocin family, research continues to identify and validate the specific molecular targets of these compounds. aalto.fichemsrc.com The interaction of myriocin with SPT has been studied in detail, revealing how the inhibitor binds to the active site of the enzyme. researchgate.net Techniques such as affinity chromatography using immobilized myriocin have been employed to identify myriocin-binding proteins and further elucidate its molecular interactions. kyoto-u.ac.jp Although direct studies on this compound are less abundant, the extensive research on myriocin provides a strong foundation for understanding its molecular targets. The structural similarities strongly imply that this compound also directly targets and inhibits serine palmitoyltransferase. aalto.finih.gov
Downstream Cellular Effects and Signaling Pathway Modulation by this compound
The inhibition of serine palmitoyltransferase by compounds like this compound triggers a cascade of downstream cellular effects. By depleting the cell of essential sphingolipids, these inhibitors can influence a variety of cellular processes. aalto.fifrontiersin.org Sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate, are critical signaling molecules involved in cell proliferation, apoptosis (programmed cell death), and inflammation. wikipedia.orgunimi.it
Disruption of sphingolipid synthesis can lead to:
Induction of Apoptosis: Reduced levels of sphingolipids can trigger apoptosis in certain cell types. aalto.fi
Modulation of Inflammatory Responses: Sphingolipids play a role in inflammatory processes, and their inhibition can lead to anti-inflammatory effects. frontiersin.org
Alteration of Cell Membrane Properties: As key components of the cell membrane, a reduction in sphingolipids can affect membrane structure and function, including the formation of lipid rafts. wikipedia.org
The precise downstream signaling pathways modulated by this compound are a subject of ongoing research, but the foundational mechanism of SPT inhibition provides a clear framework for its profound effects on immune cell function.
In Vitro Biological Activity Spectrum of this compound (e.g., specific cell lines, receptor binding assays)
This compound, a fungal metabolite isolated from Mycelia sterilia, has been identified as a potent immunosuppressive agent based on its activity in in vitro assays. nih.gov The primary method used to characterize its immunosuppressive potential is the mouse allogeneic mixed lymphocyte reaction (MLR). nih.gov The MLR assay is a standard and crucial in vitro technique used to evaluate the potential immunomodulatory effects of a compound. revvity.co.jpxenodiagnostics.com It models the cellular immune response by co-culturing lymphocytes from two genetically different donors, which triggers T-cell proliferation—a key event in immune activation, such as in organ transplant rejection. revvity.co.jpnih.gov
In these studies, this compound demonstrated the ability to suppress the proliferation of lymphocytes. nih.gov This inhibitory effect on lymphocyte proliferation is a key indicator of immunosuppressive activity, suggesting that the compound can interfere with T-cell activation pathways. nih.govnih.gov The activity of this compound, along with related compounds Mycestericin D, E, and G, was systematically evaluated in these assays to establish their biological activity as immunosuppressants. nih.gov While detailed receptor binding assays for this compound are not extensively documented in the provided literature, its action in the MLR assay confirms its effect on immune cells.
| Assay Type | Cell Type | Description | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) | Mouse Splenic Lymphocytes | An in vitro model of T-cell activation and proliferation in response to allogeneic stimulation. It is used to assess immunosuppressive potential. | Suppressed the proliferation of lymphocytes, demonstrating potent immunosuppressive activity. | nih.gov |
In Vivo Efficacy Studies of this compound in Preclinical Animal Models of Immunological Disorders
While the in vitro data clearly establishes the immunosuppressive potential of this compound, comprehensive in vivo efficacy studies in preclinical animal models of specific immunological disorders are not detailed in the available literature. Research programs that led to the development of related immunomodulators, such as FTY720, extensively used preclinical models like the rat skin allograft model to evaluate in vivo efficacy for preventing transplant rejection. nih.govtandfonline.comunipg.it These models are vital for determining if the in vitro activity of a compound translates into a therapeutic effect in a whole organism. nih.gov
However, specific data detailing the use of this compound in such animal models for immunological disorders, including transplant rejection or autoimmune diseases, is not available in the cited research. Therefore, its efficacy and potential therapeutic applications in a live animal model remain to be fully elucidated.
| Animal Model | Immunological Disorder | Efficacy Findings for this compound | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Specific in vivo efficacy studies for this compound in preclinical animal models of immunological disorders are not reported in the provided sources. | N/A |
Analytical Methodologies for Mycestericin F Research
Chromatographic Techniques for Mycestericin F Purification and Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Column Chromatography)
Chromatographic methods are fundamental to the separation and purification of this compound and its precursors from complex mixtures. Both column chromatography and HPLC are extensively used during its synthesis and isolation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for the analysis of this compound and its synthetic intermediates. Chiral HPLC, in particular, is essential for determining the enantiomeric purity of key precursors. For instance, during the total synthesis of this compound, HPLC analyses were conducted using systems like the Shimadzu LC-9A and LC-10A Liquid Chromatograph series. clockss.org A Daicel CHIRALCEL OD chiral column is frequently employed to resolve enantiomers and assess the enantiomeric excess (e.e.) of synthetic intermediates. clockss.org
In one specific example from a synthetic route, the enantiomers of a key precursor, Methyl (2S,3R)-2-Acetamido-6-benzyloxy-3-hydroxyhexanoate (4t), were successfully resolved using chiral HPLC to confirm its high enantiomeric purity (>99% e.e.). clockss.org The conditions for this separation are detailed in the table below.
| Parameter | Value |
| Instrument | Shimadzu LC-9A / LC-10A Series |
| Column | DAICEL CHIRALCEL OD |
| Mobile Phase | Hexane : i-PrOH (9:1) |
| Flow Rate | 1 mL/min |
| Retention Time (2R,3S)-4t | 33 min |
| Retention Time (2S,3R)-4t | 43 min |
| Data sourced from a study on the asymmetric total synthesis of Mycestericins D and F. clockss.org |
Column Chromatography
Column chromatography is extensively used for the purification of this compound and its intermediates on both small and large scales. Various stationary phases are utilized, including Wakogel C-200, Wakogel C-300, and Kieselgel 60. clockss.org Flash column chromatography with Silica (B1680970) Gel 60H is also a common practice. clockss.org
A significant challenge in the synthesis of this compound is the separation of diastereomeric mixtures. Researchers found that separating diastereomers of certain β-hydroxy-α-amino acid precursors was difficult using both normal and reverse-phase silica gel chromatography. clockss.org To overcome this, a derivatization strategy was employed. The amino group was acetylated and the carboxylic acid was methylated, which altered the compound's polarity and allowed for successful separation of the resulting amide ester derivatives using silica gel column chromatography. clockss.org This highlights how column chromatography, sometimes in conjunction with chemical modification, is a pivotal step in obtaining stereochemically pure building blocks for the synthesis of this compound. clockss.org It serves as an effective and economical method for pre-purification and concentration of samples prior to a final HPLC polishing step. uj.edu.pl
Spectroscopic Techniques for this compound Structural Elucidation and Characterization (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry, Circular Dichroism)
Spectroscopic techniques are indispensable for determining the molecular structure, connectivity, and absolute stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy, particularly ¹H-NMR, is used to determine the chemical structure of this compound's synthetic precursors. clockss.org Spectrometers such as the JEOL JNM-GX-270, Varian XL-300, or G Omega-600 are used to acquire detailed spectra. clockss.org The chemical shifts, splitting patterns, and coupling constants provide precise information about the arrangement of atoms within the molecule.
The following table presents the ¹H-NMR data for a key synthetic intermediate leading to this compound.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 7.38-7.28 | m | 5H (aromatic) | |
| 6.38 | br d | 9.1 Hz | 1H |
| 4.63 | dd | 9.1, 2.0 Hz | 1H |
| 4.52 | s | 2H | |
| 4.17-4.13 | m | 1H | |
| 3.75 | s | 3H | |
| 3.74 | d | 4.1 Hz | 1H |
| 3.57-3.43 | m | 2H | |
| 2.06 | s | 3H | |
| 1.78-1.53 | m | 4H | |
| ¹H-NMR (CDCl₃, 300 MHz) data for Methyl (2S,3R)-2-Acetamido-6-benzyloxy-3-hydroxyhexanoate (4t). clockss.org |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and its analogues. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) provide confirmation of molecular formulas for synthetic intermediates. clockss.org For instance, the precursor 4t was analyzed on a JEOL JMS-DX300 or JEOL JMS-HX-110 mass spectrometer, with HRMS confirming its elemental composition. clockss.org In metabolomics studies, high-resolution instruments like the Q-Exactive MS analyzer have been used to detect this compound or its isomer Mycestericin G in biological extracts. medrxiv.org
| Compound | Molecular Formula | Calculated Molecular Weight |
| This compound or G | C₂₁H₄₁NO₅ | 387.29829 |
| Data from metabolomics analysis using a Q-Exactive MS analyzer. medrxiv.org |
Circular Dichroism (CD)
Circular dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules like this compound. nih.gov Because CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, it is highly sensitive to the three-dimensional arrangement of atoms. The absolute configurations of Mycestericins D, E, F, and G were successfully determined by comparing the CD spectra of their benzoate (B1203000) derivatives with the spectra of synthetically prepared analogs. nih.govresearchgate.net This comparative method provides definitive proof of the compound's stereochemistry. nih.gov
Methods for Diastereomeric and Enantiomeric Separation and Purity Assessment of this compound and its Analogues
The biological activity of complex natural products like this compound is highly dependent on their specific stereochemistry. Therefore, methods to separate stereoisomers and assess purity are of paramount importance.
Diastereomeric Separation
The synthesis of this compound involves the creation of multiple stereocenters, often leading to mixtures of diastereomers. aalto.fi The separation of these diastereomers can be challenging. As noted previously, standard chromatographic techniques sometimes fail to resolve diastereomeric intermediates directly. clockss.org In such cases, chemists employ derivatization to alter the physical properties of the diastereomers, facilitating their separation by column chromatography. clockss.org For example, the acetylation and methylation of a β-hydroxy-α-amino acid intermediate was a successful strategy, whereas derivatization with benzoyl or tert-butoxycarbonyl groups did not permit separation on silica gel. clockss.org This underscores the need for tailored strategies to resolve specific diastereomeric pairs encountered during synthesis.
Enantiomeric Separation and Purity Assessment
Future Perspectives and Research Avenues for Mycestericin F
Advancements in Stereoselective and Scalable Synthesis of Mycestericin F and Complex Analogues
The intricate structure of this compound, characterized by multiple stereogenic centers, presents a considerable challenge for synthetic chemists. Future research is focused on developing more efficient, stereoselective, and scalable total syntheses to facilitate further biological investigation and the creation of novel analogues.
Early synthetic strategies laid the groundwork for accessing mycestericin family members. One notable approach achieved an asymmetrical total synthesis of Mycestericin D and F by employing an aldol (B89426) reaction that utilized L-threonine aldolase (B8822740), demonstrating the potential of biocatalysis in constructing complex chiral architectures. crossref.org Other research has focused on the stereoselective total synthesis of the HCl salts of this compound and G. researchgate.net
More recent and future-facing strategies are aimed at improving step-economy and scalability. nih.gov Key areas of advancement include:
Novel Stereocontrol Methods: Research into researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Ireland-Claisen rearrangement, has proven highly effective for achieving remote stereocontrol, which is critical for establishing the correct configuration of the β,β'-dihydroxy α-amino acid core found in mycestericins. nih.govacs.orgorganic-chemistry.org This method offers excellent stereoselectivity and has been successfully applied to the synthesis of Mycestericin G, a close analogue of this compound. nih.govacs.org
Catalytic Asymmetric Reactions: The development of novel catalytic systems is a major avenue for future syntheses. For instance, the catalytic asymmetric amination of N-nonsubstituted α-alkoxycarbonyl amides has been shown to be a concise and enantioselective route to this compound and G. bikaken.or.jp The exploration of new chiral catalysts, including organocatalysts and metal complexes, is expected to yield even more efficient and highly selective methods for constructing the quaternary α-amino acid center. researchgate.netresearchgate.net
Scalable Synthetic Routes: A significant hurdle is the transition from laboratory-scale synthesis to producing larger quantities of this compound and its analogues for extensive pharmacological testing. nih.govpku.edu.cn Future synthetic designs will emphasize the use of inexpensive starting materials, reducing the number of synthetic steps (step-economy), and developing robust reactions that are amenable to large-scale production. nih.govpku.edu.cn This includes strategies like convergent synthesis, where different fragments of the molecule are prepared separately and then combined. researchgate.net
Analogue Synthesis: The ability to efficiently synthesize this compound opens the door to creating a library of complex analogues. beilstein-journals.org By modifying the long-chain aliphatic tail or the stereochemistry of the polar head group, researchers can probe structure-activity relationships (SAR). mdpi.com This will be instrumental in identifying analogues with improved potency, selectivity, or different pharmacological profiles, such as enhanced anticancer or antifungal activity. researchgate.netsci-hub.se
Progress in these areas will not only provide a sustainable supply of this compound but also fuel the discovery of next-generation therapeutics based on its unique molecular scaffold.
Comprehensive Mechanistic Elucidation of this compound's Immunomodulatory Actions at the Proteomic and Genomic Levels
While this compound is known to be a potent immunosuppressant, the precise molecular mechanisms underpinning this activity are not fully understood. jst.go.jpnih.gov Future research will pivot towards a systems-biology approach, integrating proteomics and genomics to create a comprehensive map of its interactions within immune cells. nih.gov
Proteomic Target Identification: A primary goal is to identify the direct protein binding partners of this compound. Chemical proteomics, utilizing techniques like photoaffinity labeling with specialized molecular probes, can "capture" interacting proteins from cell lysates. rsc.org These captured proteins can then be identified using mass spectrometry. nih.gov This approach has been successfully used for related compounds to identify novel protein targets. rsc.orgdntb.gov.ua Identifying the direct targets is the first step in understanding how the compound initiates the signaling cascade that leads to immunosuppression.
Genomic and Transcriptomic Profiling: To understand the downstream effects of this compound, researchers will employ high-throughput genomic and transcriptomic techniques. parkerici.org By treating immune cells (such as T-cells) with this compound and analyzing the subsequent changes in gene expression (transcriptomics) and protein levels (proteomics), scientists can identify entire pathways that are modulated. nih.govnih.govresearchgate.net This can reveal, for example, if this compound affects the expression of key cytokines, cytokine receptors, or transcription factors crucial for the immune response, such as those in the calcineurin/NFAT pathway. nih.govnih.gov Integrated analysis of these 'omics' datasets can provide a powerful, unbiased view of the drug's mechanism of action. medrxiv.org
Immunogenomic Profiling: Future studies will likely classify immune cell subtypes based on their response to this compound. nih.gov This involves using immunogenomic profiling to understand how the compound affects different immune cell populations (e.g., CD8+ T cells, regulatory T cells) and whether its effects are dependent on the genetic background of the cells. nih.govnih.gov This could lead to a more personalized approach to therapy, identifying which patient populations are most likely to respond. Advanced technologies like single-sample gene-set enrichment analysis and integrated workflows from companies like Agilent can support this detailed characterization of the immune response. nih.goveacr.org
By combining these advanced proteomic and genomic approaches, the scientific community aims to move beyond the current understanding and build a detailed, systems-level model of this compound's immunomodulatory activity. nih.gov This will be crucial for its potential development as a therapeutic agent and for designing new drugs with similar mechanisms.
Exploration of Novel Bioactivities and Pharmacological Applications of this compound Beyond Immunosuppression
This compound belongs to a family of sphingoid base-like compounds, many of which exhibit a range of biological activities. nih.gov While its immunosuppressive properties are well-documented, a significant future direction is the exploration of its potential in other therapeutic areas, particularly in oncology and as an antifungal agent.
Antifungal Activity: this compound is a structural analogue of myriocin (B1677593) and thermozymocidin, compounds known for their potent antifungal properties. nih.govacs.org Myriocin, for instance, has been shown to inhibit the growth of pathogenic fungi like Fusarium oxysporum by inducing membrane damage and interfering with intracellular processes like ribosome biogenesis. nih.govnih.govresearchgate.net Given the structural similarity, it is highly probable that this compound possesses intrinsic antifungal activity. Future research will involve screening this compound and its synthetic analogues against a panel of clinically relevant fungal pathogens. sioc-journal.cnmdpi.comd-nb.info
Anticancer Potential: There is growing evidence that sphingoid base analogues can possess anticancer activity. researchgate.net Studies on related compounds have demonstrated cytotoxic effects against various human malignant cell lines, including breast cancer and leukemia cells. researchgate.netdntb.gov.ua The proposed mechanisms often involve the induction of apoptosis (programmed cell death). mit.edu Future investigations will focus on:
In vitro screening of this compound against a broad panel of cancer cell lines.
Elucidating the mechanism of action, which could involve modulation of signaling pathways critical for cancer cell proliferation and survival.
Synthesizing and testing analogues to optimize anticancer potency and selectivity, potentially leading to the development of a new class of chemotherapy agents. mit.edu
The exploration of these novel bioactivities could significantly expand the therapeutic potential of the mycestericin scaffold, uncovering new pharmacological applications beyond its initial discovery as an immunosuppressant.
Development of Advanced Analytical Techniques for Sensitive Detection and Quantification of this compound in Biological Matrices
To support preclinical and potential clinical studies of this compound, the development of robust, sensitive, and specific analytical methods for its detection and quantification in complex biological matrices like blood, plasma, and urine is essential. rsc.org
Future research in this area will concentrate on hyphenated chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). wikipedia.org LC-MS/MS offers a powerful combination of the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for bioanalysis. rsc.orgnih.govnrfhh.com
Key development goals for a quantitative this compound assay include:
High Sensitivity: Achieving low limits of detection (LOD) and quantification (LLOQ), likely in the low ng/mL or even pg/mL range, is crucial for pharmacokinetic studies where drug concentrations can be very low. researchgate.netnih.gov
Selectivity: The method must be able to distinguish this compound from endogenous lipids and other structurally related metabolites that may be present in biological samples. nih.gov The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides this high degree of specificity. researchgate.net
Sample Preparation: Efficient sample preparation is critical for removing interferences and concentrating the analyte. Research will focus on optimizing techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or modern approaches like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to ensure high and reproducible recovery of this compound from the matrix. nrfhh.comnih.gov
Derivatization: this compound may require chemical derivatization to enhance its chromatographic properties or ionization efficiency for mass spectrometry. researchgate.net For example, derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) has been used for similar compounds to improve detection. researchgate.net
Method Validation: Any developed method must be rigorously validated according to international guidelines, assessing parameters such as linearity, accuracy, precision (intra-day and inter-day), recovery, and matrix effects to ensure the reliability of the quantitative data. nih.gov
The availability of such a validated analytical method is a prerequisite for advancing this compound through the drug development pipeline, enabling accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. cabidigitallibrary.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary methods for isolating and purifying Mycestericin F from natural sources, and how do researchers validate purity and structural integrity?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, LC-MS). Purity is validated using NMR spectroscopy (e.g., , -NMR) and high-resolution mass spectrometry (HRMS). Structural confirmation requires comparison with published spectral databases and X-ray crystallography for novel analogs. For reproducibility, researchers must document solvent systems, column parameters, and retention times in detail .
Q. What is the proposed mechanism of action of this compound, and what experimental models are used to validate its bioactivity?
- Methodological Answer : this compound’s mechanism is often studied via in vitro assays (e.g., enzyme inhibition, membrane permeability tests) and in vivo models (e.g., murine infection models). Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to target proteins. Researchers must include positive/negative controls and validate results across multiple cell lines to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
